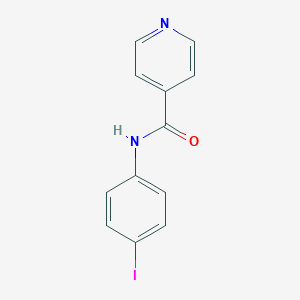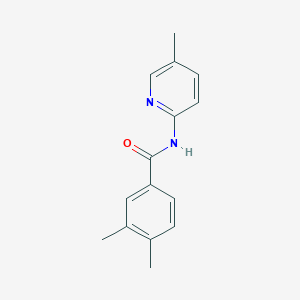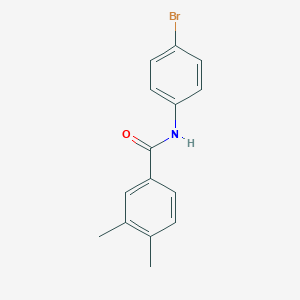
Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate typically involves the esterification of 2,6-naphthalenedicarboxylic acid with 2-(phenoxycarbonyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active phenolic compounds, which can then interact with enzymes or receptors. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Bis[4-(2-methyl-2-propanyl)phenyl] 2,6-naphthalenedicarboxylate
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate is unique due to its specific ester groups and naphthalene core, which provide distinct reactivity and stability compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C38H24O8 |
|---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
bis(2-phenoxycarbonylphenyl) naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C38H24O8/c39-35(45-33-17-9-7-15-31(33)37(41)43-29-11-3-1-4-12-29)27-21-19-26-24-28(22-20-25(26)23-27)36(40)46-34-18-10-8-16-32(34)38(42)44-30-13-5-2-6-14-30/h1-24H |
InChI Key |
KCRWSQHGQWRHMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















